
(8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a cinchonan skeleton, and a bis(tetraiodobismuthate(1-)) moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) typically involves multiple steps, starting with the preparation of the cinchonan skeleton. This can be achieved through the reaction of cinchonine with methanol under acidic conditions to introduce the methoxy group. The resulting intermediate is then reacted with bismuth triiodide in the presence of a suitable solvent, such as acetonitrile, to form the bis(tetraiodobismuthate(1-)) complex.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Cinchonine: A precursor in the synthesis of (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)).
Quinine: Another cinchona alkaloid with similar structural features.
Bismuth Subsalicylate: A bismuth-containing compound with antimicrobial properties.
Uniqueness
(8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is unique due to its combination of a cinchonan skeleton with a bis(tetraiodobismuthate(1-)) moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
94233-33-7 |
|---|---|
Molecular Formula |
C20H26Bi2I8N2O2 |
Molecular Weight |
1759.6 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-1-ium-4-yl)methanol;tetraiodobismuthanuide |
InChI |
InChI=1S/C20H24N2O2.2Bi.8HI/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;;;8*1H/q;2*+3;;;;;;;;/p-6/t13-,14-,19-,20+;;;;;;;;;;/m0........../s1 |
InChI Key |
YIGYOKMJKNFAOA-OEDGESOASA-H |
Isomeric SMILES |
COC1=CC2=C(C=C[NH+]=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.I[Bi-](I)(I)I.I[Bi-](I)(I)I |
Canonical SMILES |
COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.I[Bi-](I)(I)I.I[Bi-](I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



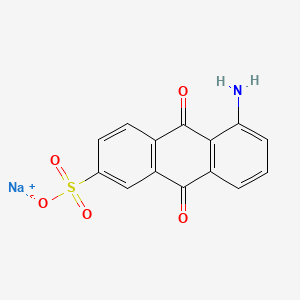
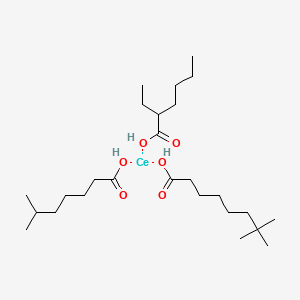

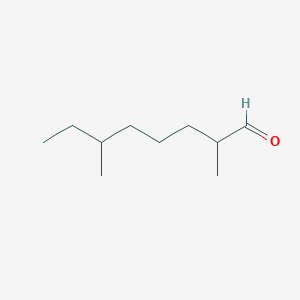
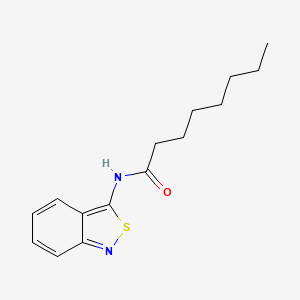
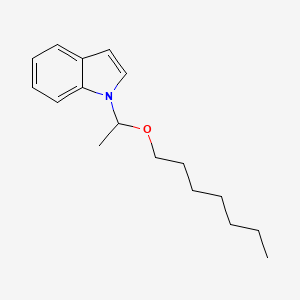


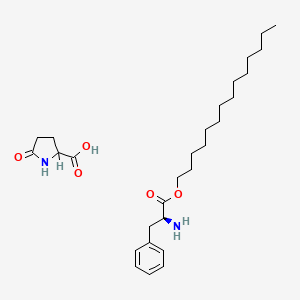
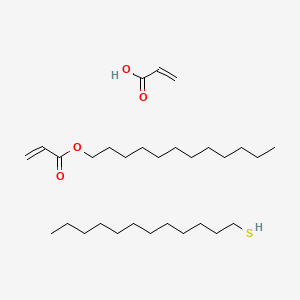
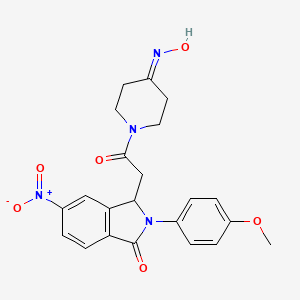
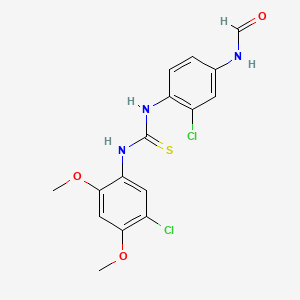
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
